![molecular formula C5H3ClN4 B1426002 7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 1159811-23-0](/img/structure/B1426002.png)

7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine

概要

説明

7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine is a chemical compound with the molecular formula C5H3ClN4. It has a molecular weight of 154.56 . This compound is part of a class of molecules known as triazolopyrimidines, which are widely used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

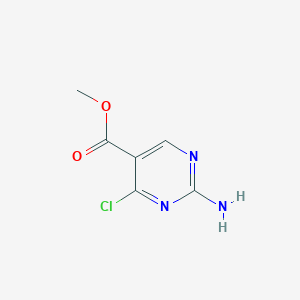

The synthesis of triazolopyrimidines involves various methods. One approach involves the Dimroth rearrangement, which is a type of isomerization that involves the relocation of two heteroatoms in heterocyclic systems . Another method involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid, which generates a compound that can be converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two nitrogen atoms at the 1 and 3 positions . The structure also includes a chlorine atom attached to the 7 position .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored at a temperature between 2 and 8 degrees Celsius .科学的研究の応用

Synthesis and Structural Analysis

7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine compounds are synthesized via processes like bromine-mediated oxidative cyclization and base- or acid-promoted Dimroth rearrangement. These compounds, particularly the halogen-substituted analogues, serve as versatile intermediates for further chemical diversification, as evidenced by palladium-catalyzed cross-couplings and direct aromatic substitution (Tang et al., 2014).

Biological Activities

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which includes this compound, is known for its diverse biological activities. It has applications in agriculture and medicinal chemistry, showcasing antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties (Pinheiro et al., 2020).

Antimicrobial Properties

Compounds derived from this compound demonstrate notable antimicrobial activity. This includes the synthesis of various derivatives and their testing against a range of microbes, further highlighting the compound's potential in developing new antimicrobial agents (El-Agrody et al., 2001).

Selective Chemical Modifications

Selective removal and modification of chlorine at the 7-position of 1,2,4-triazolo[1,5-α]pyrimidine ring are explored to construct diverse substitution patterns. This method is significant in the synthesis of sulfonanilide herbicides (Monte et al., 1999).

Synthetic Versatility

The compound's synthetic versatility is showcased in various methodologies, including microwave-assisted synthesis and reactions under acidic or basic conditions. These methods lead to the creation of differently substituted analogs, displaying the compound's adaptability in synthetic chemistry (Zanatta et al., 2018).

Medicinal Chemistry and Pharmacological Potential

This compound and its analogs show potential in medicinal chemistry, especially in anticancer research. This includes the synthesis and screening of derivatives for anticancer activity, highlighting their role in developing new therapeutic agents (Hafez & El-Gazzar, 2009).

Safety and Hazards

将来の方向性

The future directions for research on 7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine and related compounds could involve further exploration of their anticancer properties . Additionally, the development of more potent and efficacious anticancer drugs with the pyrimidine scaffold could be a potential area of focus .

作用機序

Target of Action

Similar compounds, such as [1,2,4]triazolo[1,5-a]pyrimidine derivatives, have been reported to act on various targets, including tubulin , LSD1 , and CDK2 .

Mode of Action

It is suggested that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been reported to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Biochemical Pathways

7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine may affect various biochemical pathways. For instance, similar compounds have been found to suppress the ERK signaling pathway . This pathway is crucial for cell proliferation and survival, and its suppression can lead to cell cycle arrest and apoptosis .

Result of Action

Similar compounds have been reported to induce cell apoptosis and g2/m phase arrest . They also regulate cell cycle-related and apoptosis-related proteins .

生化学分析

Biochemical Properties

It is known that triazolopyrimidines, the family to which this compound belongs, have been found to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound .

Cellular Effects

Related compounds have been shown to have significant effects on cell function . For example, some triazolopyrimidines have been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Molecular Mechanism

Related compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation

特性

IUPAC Name |

7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-1-5-7-2-9-10(5)3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPWDQWNBXLWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN2C1=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717114 | |

| Record name | 7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159811-23-0 | |

| Record name | 7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

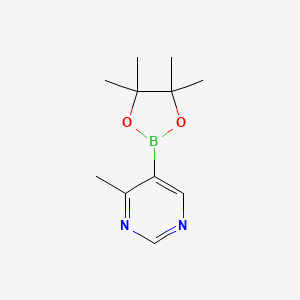

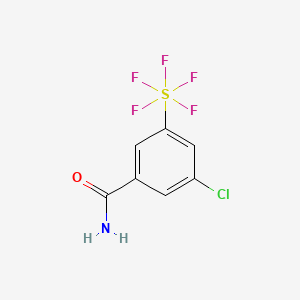

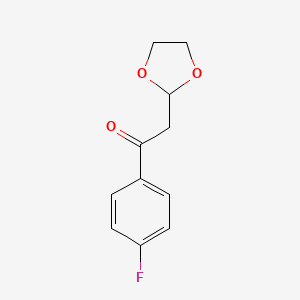

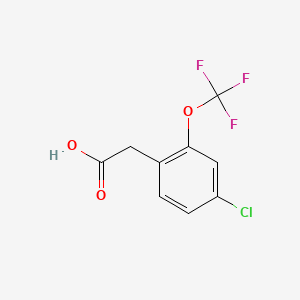

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B1425919.png)

![2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B1425932.png)

![(4R,12aS)-7-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide](/img/structure/B1425933.png)

![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1425934.png)

![3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B1425938.png)

![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1425940.png)